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Compound of Interest

Compound Name: N,N-Dimethylisopropylamine

Cat. No.: B1584523

N,N-Dimethylisopropylamine (DMIPA), with the chemical formula CsHis3N, is a tertiary amine
utilized in various chemical syntheses, including as a catalyst and as an intermediate in the
production of other compounds.[1][2] Its chemical structure, featuring an isopropyl group and
two methyl groups attached to a central nitrogen atom, gives rise to a distinct spectroscopic
signature. For researchers, scientists, and professionals in drug development, a thorough
understanding of its spectral characteristics is paramount for quality control, reaction
monitoring, and structural confirmation.

This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data for N,N-Dimethylisopropylamine. We will
delve into the causality behind the observed spectral features, provide field-proven
experimental protocols, and present the data in a clear, accessible format. The core of this
guide is built on the principles of scientific integrity, ensuring that each analytical step is part of
a self-validating system for the unambiguous identification of this compound.

Safety First: Handling a Hazardous Reagent

Before any analytical procedure, it is critical to recognize the hazards associated with N,N-
Dimethylisopropylamine. This compound is a highly flammable liquid and vapor.[3][4] It is
harmful if swallowed and toxic if inhaled.[1][4] Critically, it causes severe skin burns and eye
damage.[1][3]

Mandatory Handling Protocol:
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» Ventilation: Always handle N,N-Dimethylisopropylamine inside a certified chemical fume
hood to avoid inhalation of vapors.[4]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves (Nitrile rubber is a suitable option), splash-proof goggles, a face shield, and a flame-
retardant lab coat.[4]

« Ignition Sources: Keep the compound away from heat, sparks, open flames, and other
ignition sources. Use grounding/bonding for containers and receiving equipment to prevent
static discharge.[4][5]

o Spill Response: In case of a spill, absorb with an inert material (e.g., sand, diatomite) and
dispose of it as hazardous waste. Do not allow the chemical to enter drains.[3]

o First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the
skin with copious amounts of water.[3][4] For eye contact, rinse cautiously with water for
several minutes and seek immediate medical attention.[3] If inhaled, move the person to
fresh air and call a poison center or doctor immediately.[4]

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

Proton NMR is a powerful tool for elucidating the number of distinct proton environments, their
integration, and their connectivity through spin-spin coupling. The structure of N,N-
Dimethylisopropylamine — (CHs)2CH-N(CHs)2 — predicts three unique proton signals.

Experimental Protocol: *H NMR

o Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of N,N-
Dimethylisopropylamine in ~0.7 mL of a deuterated solvent, typically Chloroform-d
(CDCIs). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrument Parameters (Typical for a 400 MHz Spectrometer):
o Pulse Program: Standard single pulse (zg30).

o Acquisition Time: ~3-4 seconds.
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o Relaxation Delay (d1): 1-2 seconds.
o Number of Scans: 8-16 scans for a sufficiently concentrated sample.

o Spectral Width: 0-12 ppm.

Spectral Interpretation and Discussion

The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them
to resonate at a higher chemical shift (further downfield) compared to simple alkanes.[2][6]

o N-Methyl Protons (-N(CHs)z2): The six protons on the two methyl groups attached directly to
the nitrogen are chemically equivalent. They appear as a sharp singlet because there are no
adjacent protons to couple with. This signal is highly characteristic of N-methyl groups in
amines and typically appears in the 2.2-2.6 d range.[6]

« Isopropyl Methine Proton (-CH(CHs)2): The single proton on the tertiary carbon of the
isopropyl group is adjacent to six equivalent protons on the two isopropyl methyl groups.
According to the n+1 rule, this signal will be split into a septet (6+1=7). Its proximity to the
nitrogen atom causes it to be significantly deshielded.

* |Isopropyl Methyl Protons (-CH(CHs)2): The six protons of the two methyl groups on the
isopropyl moiety are equivalent. They are adjacent to the single methine proton, which splits
their signal into a doublet (1+1=2). These are the most upfield protons in the molecule.

Data Summary: ‘*H NMR

= I Chemical Shift Coupling
igha
2 ) (5, ppm) Multiplicity Integration Constant (J,
Assignment . .
(Typical) Hz) (Typical)
-CH(CH3)2 ~1.0 Doublet 6H ~6.6
-N(CH3)2 ~2.2 Singlet 6H N/A
-CH(CHs)2 ~2.8 Septet 1H ~6.6
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13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Carbon NMR provides information about the different carbon environments within the molecule.
For N,N-Dimethylisopropylamine, three distinct carbon signals are expected.

Experimental Protocol: **C NMR

e Sample Preparation: The same sample prepared for *H NMR can be used.
 Instrument Parameters (Typical for a 100 MHz Spectrometer):

o Pulse Program: Standard proton-decoupled pulse program (zgpg30).

o

Acquisition Time: ~1-2 seconds.

o

Relaxation Delay (d1): 2 seconds.

[¢]

Number of Scans: 512-1024 scans are typically required due to the low natural abundance
of 13C.

[¢]

Spectral Width: 0-200 ppm.

Spectral Interpretation and Discussion

Similar to proton NMR, carbons closer to the electronegative nitrogen atom are deshielded and
appear further downfield.[2][7]

 |Isopropyl Methyl Carbons (-CH(CHs)z2): The two equivalent methyl carbons of the isopropyl
group are the most shielded carbons and will appear furthest upfield.

» N-Methyl Carbons (-N(CHs)2): The two equivalent methyl carbons attached to the nitrogen
are deshielded by the nitrogen and appear in the 30-60 ppm range, a characteristic region
for carbons attached to a nitrogen atom.[7]

 |Isopropyl Methine Carbon (-CH(CHs)2): The tertiary carbon of the isopropyl group is also
directly attached to the nitrogen, leading to significant deshielding and placing it furthest
downfield.
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Signal Assignment Chemical Shift (6, ppm) (Typical)
-CH(CHs)2 ~20
-N(CH3)2 ~42
-CH(CHs)2 ~58

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups. For N,N-
Dimethylisopropylamine, the most telling feature is what is absent from the spectrum.

Experimental Protocol: IR

o Sample Preparation: As N,N-Dimethylisopropylamine is a liquid, the simplest method is to
place a single drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates, creating a thin capillary film.

o Data Acquisition: Place the salt plates in the spectrometer's sample holder.
e Instrument Parameters:
o Scan Range: 4000 cm~1 to 600 cm~2.
o Resolution: 4 cm~1.
o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean salt plates should be acquired and
automatically subtracted from the sample spectrum.

Spectral Interpretation and Discussion

» Absence of N-H Stretch: As a tertiary amine, N,N-Dimethylisopropylamine has no N-H
bonds. Therefore, its IR spectrum will conspicuously lack the characteristic N-H stretching
absorption bands typically seen for primary (two bands) and secondary (one band) amines in
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the 3300-3500 cm~* region.[6][7][8][9] This absence is a primary diagnostic tool for
identifying a tertiary amine.

o C-H Stretching: Strong, sharp peaks will be observed just below 3000 cm~1 (typically 2950-
2850 cm™1), corresponding to the stretching vibrations of the sp3 C-H bonds in the methyl
and methine groups.

e C-H Bending: Bending vibrations for the methyl and isopropyl groups will appear in the 1470-
1365 cm~1 region.

e C-N Stretching: The C-N stretching vibration for aliphatic amines is expected in the 1250-
1020 cm~1* range.[9] However, this peak is often of weak to medium intensity and can be
difficult to assign definitively as it falls within the crowded fingerprint region of the spectrum.

[8]

Data Summary: IR

Wavenumber . . .
Vibration Type Intensity Comments
(cm™)
Key diagnostic feature
3500-3300 N-H Stretch Absent for a tertiary amine.[6]

[8][9]

Aliphatic C-H bonds
2960-2850 C-H Stretch (sp3) Strong from methyl and

isopropy! groups.

Asymmetric and
) symmetric
1470-1365 C-H Bend Medium
deformations of CHs

and CH groups.

Characteristic of
1250-1020 C-N Stretch Weak-Medium aliphatic amines, but

may be obscured.[9]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial clues to its structure.

Experimental Protocol: MS

Sample Introduction: For a volatile liquid like N,N-Dimethylisopropylamine, a direct
injection via a gas chromatography (GC-MS) system is ideal. This ensures sample purity and
controlled introduction into the ion source.

lonization Method: Electron lonization (El) at a standard energy of 70 eV is typically used.

Mass Analyzer: A quadrupole or ion trap analyzer is commonly employed to separate the
ions based on their mass-to-charge ratio (m/z).

Spectral Interpretation and Discussion

Molecular lon (M+): The molecular formula is CsH13N, giving a molecular weight of
approximately 87.16 g/mol .[1][10] The mass spectrum will show a molecular ion peak at m/z
= 87. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will
have an odd nominal molecular weight, which is consistent with our observation.[2][6]

Fragmentation - Alpha (a) Cleavage: The most characteristic fragmentation pathway for
amines is a-cleavage, where the bond between a carbon atom adjacent to the nitrogen (the
a-carbon) and an attached group is broken.[2][6] This process results in the formation of a
stable, resonance-stabilized iminium cation.

Base Peak (m/z 72): For N,N-Dimethylisopropylamine, the most favorable a-cleavage
involves the loss of a methyl radical (*CHs, mass 15) from the isopropyl group. This cleavage
yields a highly stable iminium ion with m/z = 72 (87 - 15). This fragment is typically the most
abundant ion, making it the base peak in the spectrum.[1][11]

Other Fragments: Another significant fragment is observed at m/z 44, which can be
attributed to the cleavage of the isopropyl group, forming the [CH2=N(CHs)z]* ion.

Data Summary: MS
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miz Proposed Fragment lon Comments

87 [CsHaisN]* Molecular lon (M%)

Base Peak. Formed by a-

72 [CaH10N]* cleavage (loss of *CHs from
isopropyl).

56 [CsHeN]* Further fragmentation.
Cleavage of the isopropyl

44 [C2HeN]* g propy
group.

42 [CzHaN]* Further fragmentation.

Visualization: Fragmentation Pathway

The dominant fragmentation of N,N-Dimethylisopropylamine via a-cleavage is illustrated

below.
Iminium lon (Base Peak)
a-Cleavage [CaH10N]*
-+CHs m/z =72
N,N-Dimethylisopropylamine + - (lonizafi Molecular lon /
(M) e~ (lonization) > M]*
M.W. = 87.16 m/z = 87

Methyl Radical
*CHs

Click to download full resolution via product page

Caption: Alpha-cleavage fragmentation of N,N-Dimethylisopropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylisopropylamine
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylisopropylamine
https://sites.science.oregonstate.edu/~gablek/CH336/Chapter21/Aminespec.htm
https://www.cpachem.com/msds?num=SB6480&dnl=sd_-_N%2CN-Dimethylisopropylamine_CAS_996-35-0_EC_213-635-5_%28SB6480%29_%28EU%29.pdf
https://www.chemicalbook.com/msds/n-n-dimethylisopropylamine.pdf
https://www.idesapetroquimica.com/public/assets/p7/productos/fp/grado_ventas_1769_hoja_seg_en.pdf
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.tutorchase.com/answers/ib/chemistry/how-do-you-differentiate-between-primary--secondary--and-tertiary-amines-using-spectroscopy
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.sigmaaldrich.com/HK/zh/product/aldrich/550051
https://www.chemicalbook.com/SpectrumEN_996-35-0_MS.htm
https://www.benchchem.com/product/b1584523#spectral-data-for-n-n-dimethylisopropylamine-nmr-ir-ms
https://www.benchchem.com/product/b1584523#spectral-data-for-n-n-dimethylisopropylamine-nmr-ir-ms
https://www.benchchem.com/product/b1584523#spectral-data-for-n-n-dimethylisopropylamine-nmr-ir-ms
https://www.benchchem.com/product/b1584523#spectral-data-for-n-n-dimethylisopropylamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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